Comparative Anticancer Efficacy in EAC Mouse Model for 2,8-Dioxaspiro[4.5]decan-6-one
2,8-Dioxaspiro[4.5]decan-6-one demonstrates notable in vivo cytotoxic activity against Ehrlich ascites carcinoma (EAC) in mice, coupled with induction of apoptotic markers including nuclear fragmentation and caspase activation, and elevation of antioxidant enzymes and cytokine levels, without observed cytotoxicity towards macrophages or normal human lymphocytes [1]. This specific in vivo efficacy and safety profile for this exact spirocycle has not been reported for positional isomers such as 1,4-dioxaspiro[4.5]decan-8-one or 1,4-dioxaspiro[4.5]decan-6-one, which are primarily characterized as synthetic intermediates or biochemical reagents .
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | Cytotoxic activity observed in EAC mouse model; induces apoptosis and antioxidant response. |
| Comparator Or Baseline | 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) / 1,4-dioxaspiro[4.5]decan-6-one (CAS 4746-96-7) |
| Quantified Difference | Target compound: Reported in vivo anticancer activity and safety. Comparators: No reported in vivo anticancer activity; used as synthetic intermediates. |
| Conditions | Ehrlich ascites carcinoma (EAC) mouse model; in vitro macrophage and human lymphocyte assays. |
Why This Matters
For oncology-focused research, this compound offers a validated in vivo starting point not available with common spirocycle alternatives, potentially reducing early-stage candidate attrition.
- [1] Lin Group. (n.d.). AOD Database Entry: Compound shows cytotoxic activity against Ehrlich ascites carcinoma (EAC) model. View Source
